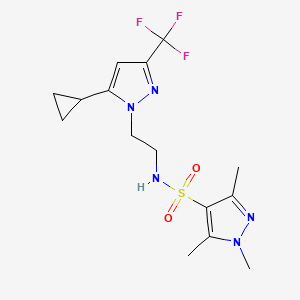

![molecular formula C19H15FN2O5S B2737225 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-12-3](/img/structure/B2737225.png)

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a carbonyl group, an imino group, and a 4-fluorobenzo[d]thiazol-3(2H)-yl moiety . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carbonyl group could undergo reactions like nucleophilic addition or reduction, and the imino group could participate in condensation reactions .Scientific Research Applications

Chemical Synthesis and Reactions

Research on compounds with similar structural features often focuses on their synthesis and the exploration of their chemical reactivity. For instance, Abdel-Wahab et al. (2008) discussed the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, highlighting their antihypertensive α-blocking activity with low toxicity, which reflects the compound's potential in medicinal chemistry for developing antihypertensive agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Pharmacological Activities

Another study by Hayashi et al. (1998) elaborated on GPIIb/IIIa integrin antagonists, showcasing the design of potent and orally active fibrinogen receptor antagonists. This indicates the structural versatility of similar compounds in designing receptor-specific antagonists, which could be extended to the research applications of the given compound, particularly in antithrombotic treatments (Hayashi et al., 1998).

Potential Biological Activities

Grasa et al. (2002) reported on N-heterocyclic carbenes as versatile nucleophilic catalysts for transesterification/acylation reactions, suggesting the compound's potential utility in organic synthesis and pharmaceuticals by facilitating efficient ester formation (Grasa, Kissling, & Nolan, 2002). Similarly, research by Kanai et al. (1993) on the efficient preparation of related compounds highlights their relevance in modifying cephalosporin antibiotics, which could suggest avenues for antibiotic enhancement or modification (Kanai et al., 1993).

Antimicrobial and Antitumor Properties

Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating significant antimicrobial activity. This research illustrates the compound's potential application in developing new antimicrobial agents (Mishra et al., 2019). Additionally, Johnson et al. (2001) explored the acid-catalyzed Z/E isomerization of imines, a reaction mechanism that could be relevant in the structural modification of the compound for targeted biological activities (Johnson et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-4-fluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O5S/c1-25-16(23)9-22-17-11(20)5-4-8-15(17)28-19(22)21-18(24)14-10-26-12-6-2-3-7-13(12)27-14/h2-8,14H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWSVAROSOXVOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2737144.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2737147.png)

![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B2737151.png)

![2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2737153.png)

![N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride](/img/structure/B2737159.png)

![N-(4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2737161.png)

![lithium(1+) ion 4-[(3-hydroxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2737162.png)

![3-Phenyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine](/img/structure/B2737163.png)